3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole is a chemical compound known for its unique structure and properties. It contains both nitrophenyl and sulfanyl groups attached to an oxadiazole ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole typically involves the reaction of 4-nitrophenyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-3-((4-nitrophenyl)sulfanyl)benzene: Shares similar structural features but lacks the oxadiazole ring.
4-[(4-Nitrophenyl)sulfanyl]phenol: Contains a phenol group instead of the oxadiazole ring.
3-[(4-Nitrophenyl)sulfanyl]-4H-1,2,4-triazole: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole is unique due to the presence of both nitrophenyl and sulfanyl groups attached to an oxadiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
89333-93-7 |
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Molecular Formula |
C14H8N4O5S |
Molecular Weight |
344.30 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-(4-nitrophenyl)sulfanyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8N4O5S/c19-17(20)10-3-1-9(2-4-10)13-15-14(23-16-13)24-12-7-5-11(6-8-12)18(21)22/h1-8H |
InChI Key |
WHBZBBQPHDROCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)SC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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